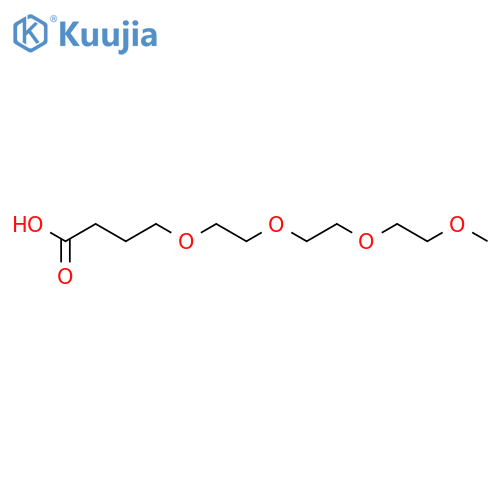Cas no 874208-84-1 (m-PEG4-CH2-acid)
m-PEG4-CH2-acidは、ポリエチレングリコール(PEG)鎖を有するカルボン酸誘導体です。4ユニットのエチレングリコール(PEG4)スパーサーと末端のカルボキシル基(-COOH)を備えており、生体適合性に優れています。分子量が比較的小さく、水溶性が高いため、タンパク質やペプチド、その他の生体分子との結合に適しています。PEG鎖の柔軟性により、立体障害を低減し、標的分子との効率的なカップリングを可能にします。医薬品開発やバイオコンジュゲーション化学において、リンカーや修飾剤として広く利用されています。

m-PEG4-CH2-acid structure
商品名:m-PEG4-CH2-acid
m-PEG4-CH2-acid 化学的及び物理的性質
名前と識別子
-
- 三甘醇单甲醚丁酸
- m-PEG4-(CH2)3-acid
- m-PEG4-CH2-acid
- 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid
- 4-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-butyric acid
- 2,5,8,11-Tetraoxapentadecan-15-oic acid (9CI)
- 2,5,8,11-tetraoxapentadecan-15-oic acid
- C70300
- DA-65647
- BP-22992
- SCHEMBL915377
- AKOS040742018
- HY-140507
- MS-23540
- CS-0114436
- 874208-84-1
- HKQFGVZYAYHZJS-UHFFFAOYSA-N
-
- インチ: 1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13)
- InChIKey: HKQFGVZYAYHZJS-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCOCCOC)CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 250.14163842g/mol
- どういたいしつりょう: 250.14163842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 13
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 74.2
m-PEG4-CH2-acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22992-100mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 98% | 100mg |
4845.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22992-250mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 98% | 250mg |
8265CNY | 2021-05-07 | |
| MedChemExpress | HY-140507-100mg |
m-PEG4-CH2-acid |
874208-84-1 | 100mg |
¥2002 | 2024-07-21 | ||
| Aaron | AR019ET6-500mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 97% | 500mg |
$710.00 | 2025-02-13 | |
| MedChemExpress | HY-140507-500mg |
m-PEG4-CH2-acid |
874208-84-1 | 500mg |
¥6328 | 2024-07-21 | ||
| eNovation Chemicals LLC | Y1234861-100mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 98% | 100mg |
$260 | 2025-02-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22992-500mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 98% | 500mg |
13537.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22992-250mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 98% | 250mg |
8265.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1234861-100mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 98% | 100mg |
$260 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22992-100mg |
m-PEG4-(CH2)3-acid |
874208-84-1 | 98% | 100mg |
4845CNY | 2021-05-07 |
m-PEG4-CH2-acid 関連文献
-
Liyun Zhao,Kathleen M. Mullen,Micha? J. Chmielewski,Asha Brown,Nick Bampos,Paul D. Beer,Jason J. Davis New J. Chem. 2009 33 760
-
Smita Kashyap,Manickam Jayakannan J. Mater. Chem. B 2014 2 4142
874208-84-1 (m-PEG4-CH2-acid) 関連製品
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:874208-84-1)m-PEG4-CH2-acid

清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):484.0/807.0/1153.0/1647.0